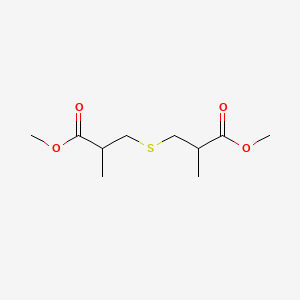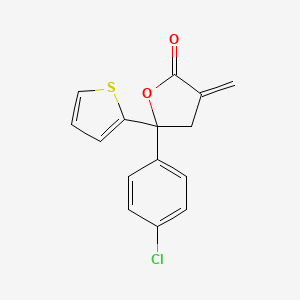
5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one is a synthetic organic compound characterized by the presence of a chlorophenyl group, a thiophene ring, and an oxolanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one typically involves the following steps:
Formation of the oxolanone ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 4-chlorophenyl-substituted ketone and a thiophene derivative.
Introduction of the methylidene group: This step often involves the use of a strong base, such as sodium hydride, to deprotonate the oxolanone ring, followed by the addition of a methylidene source, such as methylene iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Bromophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one: Similar structure but with a bromine atom instead of chlorine.
5-(4-Fluorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one: Similar structure but with a fluorine atom instead of chlorine.
5-(4-Methylphenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it distinct from its analogs with different substituents.
Propiedades
Número CAS |
71741-99-6 |
|---|---|
Fórmula molecular |
C15H11ClO2S |
Peso molecular |
290.8 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-3-methylidene-5-thiophen-2-yloxolan-2-one |
InChI |
InChI=1S/C15H11ClO2S/c1-10-9-15(18-14(10)17,13-3-2-8-19-13)11-4-6-12(16)7-5-11/h2-8H,1,9H2 |
Clave InChI |
CWDOFBRLWZDICW-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC(OC1=O)(C2=CC=C(C=C2)Cl)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methyl-3-[3-(2-phenylethoxy)phenyl]-3-propylazetidine](/img/structure/B14465888.png)
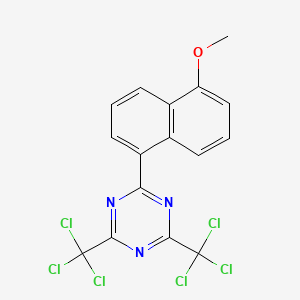
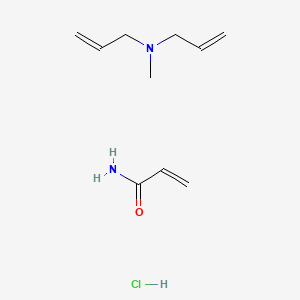
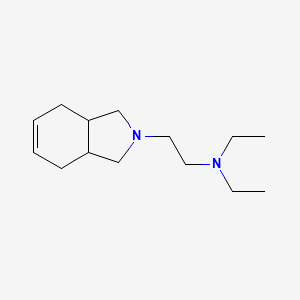

![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14465914.png)

![7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14465933.png)
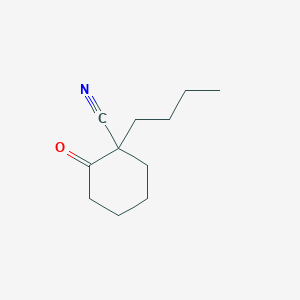
![3-[Hydroxy(phenyl)methyl]but-3-en-2-one](/img/structure/B14465942.png)
